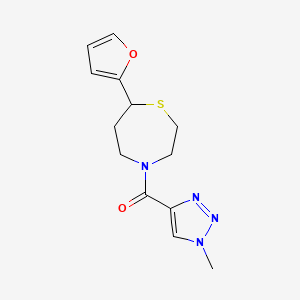
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several interesting functional groups including a furan ring, a thiazepane ring, and a 1,2,3-triazole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazepane is a seven-membered heterocyclic compound containing one sulfur and one nitrogen atom . 1,2,3-Triazole is one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and triazole rings are aromatic, meaning they have a special stability due to delocalization of π electrons .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, furan rings can undergo electrophilic substitution reactions, while triazoles can participate in various transformations such as N-alkylation and N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of multiple nitrogen atoms might make it a potential ligand for metal ions .Scientific Research Applications
Synthesis and Chemical Properties
In(OTf)3-catalyzed Tandem Reactions : The aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol derivatives with 2-aminothiophenol or 2-aminophenol in the presence of In(OTf)3 catalysis produces 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, showcasing a method for synthesizing complex heterocyclic compounds from furan derivatives, which might share mechanistic or synthetic parallels with the research compound (B. Reddy et al., 2012).
Facile Synthesis of Novel Compounds : The development of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate highlights a pathway for generating novel furan-based compounds with potential bioactivity (Gani Koza et al., 2013).
Novel Pyrazolo and Pyrimidine Derivatives : Synthesis strategies for creating pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphtofuran moiety demonstrate the versatility of furan derivatives in constructing complex heterocycles, which may relate to the structural manipulation or activity of the research compound (A. Abdelhamid et al., 2012).
Potential Biological Applications
Human Dihydroorotate Dehydrogenase Inhibitors : Research into triazole derivatives, including compounds with furan moieties, as inhibitors of human dihydroorotate dehydrogenase (HsDHODH), provides insights into their potential as therapeutic agents. One study found a compound with significant inhibitory activity, highlighting the role of such structures in drug discovery (Ying Gong et al., 2017).
Antimicrobial Activity : Derivatives of furan and triazole have been synthesized and evaluated for their antimicrobial activities. The study of 5-thiomethylfuran-2-carboxylic acid derivatives, for example, demonstrates the antimicrobial potential of furan-based compounds, which might be extrapolated to similar structures like the research compound (Мелкон Арпиарович Ирадян et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-16-9-10(14-15-16)13(18)17-5-4-12(20-8-6-17)11-3-2-7-19-11/h2-3,7,9,12H,4-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSOUMUGPSWCRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

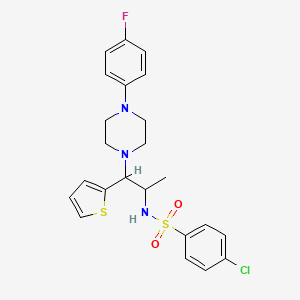
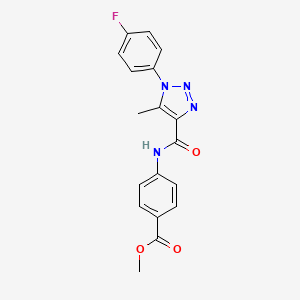
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2379469.png)

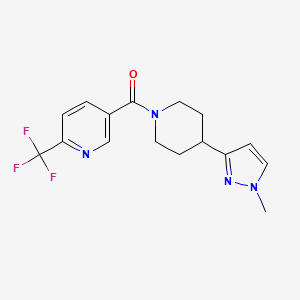
![2-mercapto-1-(4-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2379472.png)

![2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2379474.png)
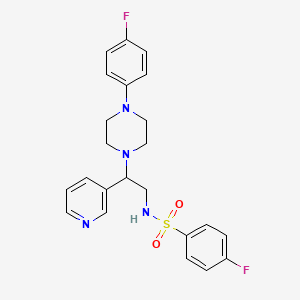
![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2379477.png)
![[3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2379478.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2379483.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2379487.png)